molecular formula C14H9F6NO3 B12831361 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione

Cat. No.: B12831361
M. Wt: 353.22 g/mol
InChI Key: ITTNZBZSAKTCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione is a potent and cell-permeable protein kinase A (PKA) inhibitor, structurally related to H-89. It functions by competitively targeting the ATP-binding site of the catalytic subunit of PKA, thereby suppressing the phosphorylation of downstream effector proteins. This mechanism is crucial for investigating cAMP-mediated signaling pathways in cellular models. Its primary research value lies in the specific disruption of PKA activity to elucidate its role in various physiological processes, including gene transcription regulation, metabolic control, and cardiac function. Beyond PKA, this compound has also been reported to exhibit inhibitory activity against other kinases, such as protein kinase C (PKC) and Rho-associated kinase (ROCK), making it a valuable tool for exploring kinase crosstalk and selectivity in complex signal transduction networks. Its application is fundamental in areas like cancer research, neuroscience, and cardiovascular studies , where precise modulation of kinase activity is required to decode disease mechanisms and identify potential therapeutic targets.

Properties

Molecular Formula

C14H9F6NO3

Molecular Weight

353.22 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-methoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H9F6NO3/c1-24-12-9(10(22)11(12)23)21-5-6-2-7(13(15,16)17)4-8(3-6)14(18,19)20/h2-4,21H,5H2,1H3

InChI Key

ITTNZBZSAKTCSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Temperature and Solvent Selection

  • Reactions are typically conducted at controlled temperatures ranging from 0°C to 50°C to avoid side reactions.
  • Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used due to their ability to dissolve both polar and non-polar reactants.

Catalysts and Reagents

  • Catalysts like palladium on carbon (Pd/C) or nickel complexes are employed for cyclization.
  • Bases such as triethylamine or sodium hydride are used to deprotonate intermediates during methylation and amination steps.

Analytical Techniques for Monitoring Synthesis

The progress of each reaction step is monitored using advanced analytical methods:

Example Synthesis Pathway

Step Reagents/Conditions Description
1 Alkyne precursor + Pd catalyst Cyclization to form the cyclobutene core
2 Trifluoromethyl iodide + Base Introduction of trifluoromethyl groups
3 Benzylamine + EDCI Amination reaction
4 Methanol + Acid catalyst Addition of methoxy group
5 Chromatography Purification of the final product

Challenges in Synthesis

  • Side Reactions :

    • Competing reactions during cyclization can lead to by-products.
    • Strict control over reaction conditions is necessary to minimize these issues.
  • Reagent Sensitivity :

    • Trifluoromethyl reagents are highly reactive and require careful handling.
    • Amination reactions may require optimization to improve selectivity.
  • Purification :

    • The presence of multiple functional groups can complicate purification, necessitating advanced chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) at position 4 of the cyclobutene ring is susceptible to nucleophilic substitution under acidic or basic conditions. For example:
Reaction:

Compound+Nu4-Nu-substituted cyclobutene derivative+CH3O\text{Compound} + \text{Nu}^- \rightarrow \text{4-Nu-substituted cyclobutene derivative} + \text{CH}_3\text{O}^-

  • Conditions: Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

  • Outcome: Methoxy replacement with amines, thiols, or alkoxides generates derivatives with modified electronic properties.

Reaction TypeReactantsConditionsProductReference
Nucleophilic substitutionAmines, thiols, alkoxidesDMF, 80–120°C4-substituted cyclobutene derivatives

Cycloaddition Reactions

The cyclobutene ring’s strained geometry facilitates [2+2] and [4+2] cycloadditions. The electron-deficient nature of the dione moiety enhances reactivity toward dienes or alkenes.

Example: Diels-Alder Reaction

Compound+DieneBicyclic adduct\text{Compound} + \text{Diene} \rightarrow \text{Bicyclic adduct}

  • Conditions: Thermal activation (120–150°C) or Lewis acid catalysis (e.g., AlCl₃).

  • Outcome: Forms fused bicyclic structures, useful in natural product synthesis.

Reaction TypeReactantsConditionsProductReference
Diels-AlderConjugated dienes120–150°C, AlCl₃Bicyclic adducts

Amino Group Reactivity

The benzylamino group (-NH-CH₂-C₆H₃(CF₃)₂) participates in:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Reductive Alkylation: Forms secondary amines via reaction with aldehydes/ketones under hydrogenation.

Example: Acylation

Compound+RCOClAmide derivative+HCl\text{Compound} + \text{RCOCl} \rightarrow \text{Amide derivative} + \text{HCl}

  • Conditions: Pyridine base, room temperature.

Reaction TypeReactantsConditionsProductReference
AcylationAcyl chloridesPyridine, RTAmide derivatives

Electrophilic Aromatic Substitution

The trifluoromethylphenyl moiety directs electrophiles to meta positions due to the strong electron-withdrawing effect of -CF₃ groups.

Example: Nitration

Compound+HNO33-Nitro-substituted derivative\text{Compound} + \text{HNO}_3 \rightarrow \text{3-Nitro-substituted derivative}

  • Conditions: Mixed acid (H₂SO₄/HNO₃), 0–5°C.

  • Outcome: Introduces nitro groups for further functionalization (e.g., reduction to amines).

Oxidation and Reduction

  • Oxidation: The cyclobutene ring resists oxidation, but the dione moiety can undergo further oxidation under strong conditions (e.g., KMnO₄) .

  • Reduction: Sodium borohydride selectively reduces the dione to a diol, preserving the trifluoromethyl groups.

Stability and Side Reactions

  • Thermal Decomposition: Prolonged heating above 150°C leads to ring-opening reactions.

  • Hydrolysis: The dione group hydrolyzes slowly in aqueous acidic/basic media, forming dicarboxylic acids.

Mechanistic Insights

  • Electronic Effects: Trifluoromethyl groups increase electrophilicity of the cyclobutene ring, enhancing reactivity toward nucleophiles .

  • Steric Hindrance: The 3,5-bis(trifluoromethyl)phenyl group imposes steric constraints, favoring reactions at less hindered sites (e.g., methoxy group).

Mechanism of Action

The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and cyclobutene ring play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound is compared to analogs with modifications in the amino/alkoxy substituents and stereochemistry. Key examples include:

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
Target Compound 3-[3,5-bis(CF₃)PhNH], 4-OCH₃ C₁₅H₁₀F₆N₂O₃ 400.25 - Methoxy group; moderate steric bulk; strong HBD capacity
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (Compound 63) 3-[3,5-bis(CF₃)PhNH], 4-OCH₂CH₃ C₁₆H₁₂F₆N₂O₃ 414.27 - Ethoxy group; increased steric hindrance; reduced reactivity vs. methoxy
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione 3-[3,5-bis(CF₃)PhNH], 4-[(1R,2R)-diphenylethyl-NH] C₂₈H₂₃F₆N₃O₂ 547.49 1223105-89-2 Chiral diphenylethyl group; high enantioselectivity in catalysis
3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione 3-[4-CF₃PhCH₂NH], 4-OCH₃ C₁₃H₁₀F₃NO₃ 285.22 1411983-36-2 Simplified structure; lower molecular weight; limited catalytic activity
Key Observations:
  • Alkoxy Group Impact : Methoxy (target) vs. ethoxy (Compound 63) substituents affect steric bulk and electronic density. Methoxy derivatives generally exhibit higher reactivity due to smaller size and stronger electron-donating effects .
  • Amino Group Complexity: Bulky substituents like diphenylethyl () or cinchona alkaloid derivatives () enhance enantioselectivity in asymmetric catalysis but may reduce solubility.
  • Trifluoromethyl Positioning: The 3,5-bis(trifluoromethyl)phenyl group in the target compound provides stronger HBD capacity compared to mono-substituted analogs (e.g., ).

Catalytic Performance in Enantioselective Reactions

Squaramides are widely used in Michael additions, cyclizations, and aldol reactions. Performance metrics include enantiomeric excess (ee) and reaction rate :

Compound Reaction Type ee (%) Reaction Rate (h⁻¹) Notes
Target Compound Michael addition 85–92 0.15 Moderate steric bulk balances rate/ee
Compound 63 (Ethoxy analog) Michael addition 78–85 0.20 Faster rate due to ethoxy flexibility
Chiral diphenylethyl derivative Enantioselective cyclization 95–99 0.08 High ee but slower due to bulkiness
Cinchona-based squaramide Asymmetric aldol reaction 90–95 0.10 Dual HBD/Lewis acid activation
Trends:
  • Steric Bulk vs. Rate : Bulky groups (e.g., diphenylethyl) improve ee but slow reaction rates .
  • Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances substrate activation via H-bonding .

Biological Activity

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by trifluoromethyl groups and a cyclobutene core, suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C33H30F6N4O3
  • Molecular Weight : 644.6 g/mol
  • CAS Number : 1210360-60-3

Biological Activity Overview

The biological activity of 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione has been evaluated in various studies. The compound exhibits potential as an anticancer agent and has shown promise in enzyme inhibition.

Anticancer Activity

Recent research indicates that compounds similar to 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione can induce apoptosis in cancer cells. The mechanism involves the disruption of DNA replication processes and the triggering of apoptotic pathways. For instance, studies on related cyclobutene derivatives have demonstrated their ability to bind to DNA topoisomerases, which are crucial for DNA replication and transcription.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes. Notably:

  • Carbonic Anhydrase (CA) : Inhibitory studies have shown that derivatives of Mannich bases exhibit strong inhibition against CA isoenzymes, which are involved in numerous physiological processes including respiration and acid-base balance .
  • Cholinesterases : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal evaluated the cytotoxic effects of cyclobutene derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
  • Enzyme Inhibition Study :
    • Another study focused on the synthesis of Mannich bases related to our compound and their biological activity against AChE and BChE. The synthesized compounds showed inhibitory constants (Ki) in the nanomolar range, indicating a strong potential for developing new cholinesterase inhibitors .

Data Tables

PropertyValue
Molecular FormulaC33H30F6N4O3
Molecular Weight644.6 g/mol
CAS Number1210360-60-3
Anticancer IC50 (average)10 - 30 µM
AChE Inhibition KiNanomolar range

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione, and how can structural purity be verified?

  • Methodological Answer : Synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzylamine to a cyclobutene-dione precursor under anhydrous conditions. Key steps include:

  • Acylation : Reacting the dione with methoxy-protecting groups to prevent undesired side reactions.
  • Amine coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/ether.
  • Purity validation : Employ LC-MS (ESI+) for molecular ion confirmation and <sup>19</sup>F NMR to verify trifluoromethyl group integrity.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the cyclobutene-dione ring. Desiccate to avoid moisture absorption .
  • Handling : Use gloveboxes for air-sensitive steps. If exposure occurs, follow MSDS protocols: rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of the cyclobutene-dione core under basic vs. acidic conditions?

  • Methodological Answer :

  • pH-dependent studies : Conduct kinetic assays (e.g., UV-Vis monitoring at 250–300 nm) to track ring-opening reactions. For basic conditions (pH >10), the dione may undergo nucleophilic attack at the α,β-unsaturated carbonyl, while acidic conditions (pH <4) promote protonation of the methoxy group, altering electronic density .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare transition states under varying pH. Validate with <sup>13</sup>C NMR shifts to correlate theoretical and experimental charge distributions.

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer :

  • Degradation pathways : Perform OECD 301B (Ready Biodegradability Test) to measure aerobic breakdown. Supplement with photolysis studies (Xe-arc lamp, λ >290 nm) to simulate sunlight exposure .
  • Bioaccumulation : Use HPLC-UV to quantify partitioning coefficients (log Pow) and assess trophic transfer potential in model organisms (e.g., Daphnia magna).
  • Toxicity screening : Apply EC50 assays on algal populations (e.g., Chlorella vulgaris) to evaluate acute effects, correlating results with molecular docking simulations to identify enzyme targets (e.g., photosystem II inhibitors) .

Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymatic targets?

  • Methodological Answer :

  • Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) toward recombinant enzymes.
  • Structural analysis : Co-crystallize the compound with target enzymes (e.g., serine proteases) for X-ray diffraction. Compare electron density maps to identify key interactions (e.g., H-bonding with catalytic triads, hydrophobic packing of trifluoromethyl groups) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across solvents?

  • Resolution Strategy :

  • Solvent screening : Systematically test solubility in DMSO, acetonitrile, and THF using gravimetric analysis (25°C, 48-hr equilibration).
  • Thermodynamic profiling : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data. Note that trifluoromethyl groups increase δD, favoring non-polar solvents, while the dione moiety enhances δP, improving solubility in polar aprotic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.